molecular formula C15H12ClN5OS B12140061 1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12140061
M. Wt: 345.8 g/mol
InChI Key: ZTNBWIXQWFRAII-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenyl ethanone moiety linked via a sulfanyl bridge to a 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole core. The triazole-sulfanyl-ethanone scaffold is frequently employed in medicinal chemistry due to its versatility in targeting enzymes and receptors .

Properties

Molecular Formula

C15H12ClN5OS

Molecular Weight

345.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C15H12ClN5OS/c1-21-14(12-8-17-6-7-18-12)19-20-15(21)23-9-13(22)10-2-4-11(16)5-3-10/h2-8H,9H2,1H3

InChI Key

ZTNBWIXQWFRAII-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=NC=CN=C3

Origin of Product

United States

Biological Activity

1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound belonging to the class of 1,2,4-triazoles. Its molecular formula is C15H12ClN5OS, with a molecular weight of approximately 329.4 g/mol. The compound features a chlorophenyl group, a pyrazinyl moiety, and a triazole ring, which contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antifungal and antibacterial properties.

The unique structure of 1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone allows it to interact effectively with biological targets. The presence of the sulfur atom suggests potential thioketone reactivity. Triazole compounds are known for their antifungal and antibacterial properties due to their ability to interfere with microbial metabolic pathways or cell wall synthesis. The mechanism often involves binding to specific enzymes or receptors within microbial cells, leading to inhibition of their activity .

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various pathogens. For instance, studies have shown that modifications on the aromatic rings can enhance binding interactions and improve efficacy against specific fungi. The minimum inhibitory concentrations (MIC) for several triazole derivatives have been reported as low as 0.0156–0.5 µg/mL against human pathogenic fungi .

Antibacterial Activity

The compound also demonstrates notable antibacterial properties. It has been shown to inhibit the growth of resistant bacterial strains by interfering with their metabolic processes. Molecular docking studies reveal that the compound forms stable complexes with target proteins implicated in microbial resistance mechanisms . The MIC values for related triazole compounds against various bacteria typically range from 0.125–8 µg/mL .

Case Studies

Several studies highlight the efficacy of 1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone:

  • Antifungal Screening : In one study, a series of triazole alcohols were synthesized and evaluated for antifungal activity against Candida species and Aspergillus fumigatus. The results indicated a strong correlation between structural modifications and enhanced antifungal potency .
  • Antibacterial Efficacy : Another study focused on quinolone-triazole hybrids demonstrated that compounds with specific substitutions exhibited high antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that structural diversity within triazole derivatives can lead to improved antimicrobial agents .

Comparative Analysis

The following table summarizes the structural features and activities of similar compounds compared to 1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone:

Compound NameStructural FeaturesUnique Attributes
1-(3-amino-1,2,4-triazol-4-yl)-2-(4-chlorophenyl)ethanoneContains an amino group on triazolePotential anti-cancer properties
5-(chlorophenyl)-1H-pyrazoleSimilar pyrazole ringKnown for anti-inflammatory effects
1-[5-(trifluoromethyl)-1H-pyrazol-3-yloxy]-2-(pyridin-3-yloxy)ethanoneContains trifluoromethyl groupEnhanced antifungal activity

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone exhibit potent antimicrobial properties. For instance, derivatives of triazole compounds have demonstrated effectiveness against various bacterial strains and fungi, making them suitable candidates for developing new antibiotics and antifungal agents .

Anticancer Properties

Research has shown that triazole derivatives can inhibit cancer cell proliferation. A study involving molecular docking simulations indicated that 1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone could interact with targets involved in cancer pathways, potentially leading to the development of novel anticancer therapies .

Central Nervous System Disorders

There is growing interest in the use of this compound in treating central nervous system disorders. Compounds with similar structures have been investigated for their ability to modulate G protein-coupled receptors (GPCRs), which are critical in CNS signaling pathways. This modulation could lead to advancements in therapies for conditions such as anxiety and depression .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of triazole derivatives, including those structurally related to 1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. The results demonstrated significant activity against resistant strains of bacteria and fungi, suggesting that these compounds could serve as templates for new antimicrobial agents .

Investigation of Anticancer Activity

In another study focused on anticancer properties, researchers synthesized several triazole derivatives and tested their effects on human liver cancer cell lines. The findings revealed that certain derivatives exhibited higher selectivity indices compared to standard treatments like methotrexate, indicating their potential as effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Pyrazine vs. Thiophene/Quinoline/Other Aromatic Groups

  • Compound 44 (): Replaces pyrazine with thiophene, resulting in reduced nitrogen content and altered electronic properties. This substitution lowers the melting point (156–157°C) compared to chlorophenyl-triazole derivatives with bulkier groups .
  • Compound 5j (): Features a 6-fluoroquinazolinyl-piperidinyl group on the triazole.
  • Compound in : Incorporates a quinoline-oxymethyl group, introducing steric bulk and extended conjugation. This modification may improve pharmacokinetics but reduce solubility compared to pyrazine .

Variations in the Aryl-Ethanone Moiety

  • Compound in : Substitutes 4-chlorophenyl with 4-methoxyphenyl and tert-butylphenyl groups. The methoxy group increases polarity, while tert-butyl enhances hydrophobicity, affecting bioavailability .
  • Compound in : Replaces 4-chlorophenyl with 3,4-difluorophenyl. Fluorine atoms improve metabolic stability and binding affinity via halogen bonds, as seen in kinase inhibitors .

Physical Properties

Compound Melting Point (°C) Key Substituents Reference
Target Compound Not reported Pyrazine, 4-chlorophenyl -
Compound 44 156–157 Thiophene, adamantyl
Compound 5j 152–153 Fluoroquinazolinyl, piperidinyl
Compound Not reported tert-Butyl, methoxyphenyl

Structural and Spectroscopic Analysis

  • ¹H NMR: The pyrazine protons are expected near δ 8.5–9.0 ppm (aromatic), distinct from thiophene (δ 7.1–7.5 ppm in Compound 44) or quinoline (δ 7.5–8.5 ppm in ) .
  • HRMS: A molecular ion peak at m/z ~400–500 is anticipated, consistent with triazole-ethanone derivatives (e.g., m/z 483.1165 for Compound 5j) .

Preparation Methods

Cyclocondensation of Pyrazine-2-carbohydrazide

Pyrazine-2-carbohydrazide is reacted with methyl isothiocyanate in ethanol under reflux to form the thiosemicarbazide intermediate. Subsequent cyclization in acidic medium (HCl/EtOH) yields the triazole-thiol:

Pyrazine-2-carbohydrazide+CH₃NCSEtOH, ΔThiosemicarbazideHClTriazole-thiol\text{Pyrazine-2-carbohydrazide} + \text{CH₃NCS} \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazide} \xrightarrow{\text{HCl}} \text{Triazole-thiol}

Optimized Conditions :

  • Cyclization time : 6–8 h

  • Acid concentration : 2 M HCl

  • Yield : 62%.

Alternative Route via 1,3-Dipolar Cycloaddition

A Huisgen-type reaction between pyrazin-2-yl nitrile imine (generated in situ from hydrazonyl chloride) and methyl thioamide affords the triazole core.

Thioether Bond Formation via S-Alkylation

Nucleophilic Substitution

The triazole-thiol (1.0 mmol) is deprotonated with NaH (1.2 eq) in anhydrous DMF, followed by addition of 1-(4-chlorophenyl)-2-bromoethanone (1.05 eq). The reaction proceeds at 25°C for 12 h:

Triazole-SH+BrCH₂CO-C₆H₄ClNaH, DMFTarget Compound\text{Triazole-SH} + \text{BrCH₂CO-C₆H₄Cl} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

Reaction Metrics :

ParameterValue
SolventDMF
Temperature25°C
Yield68%
Purity (HPLC)>98%

Mitsunobu Coupling

For sterically hindered substrates, the Mitsunobu reaction (DIAD, PPh₃, THF) couples the triazole-thiol directly to 1-(4-chlorophenyl)-2-hydroxyethanone. This method avoids bromide intermediates but requires stringent anhydrous conditions.

Spectroscopic Validation and Structural Elucidation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.92 (s, 1H, pyrazine-H), 8.48–8.42 (m, 2H, ArH), 7.68–7.62 (m, 2H, ArH), 4.32 (s, 2H, SCH₂), 3.85 (s, 3H, N–CH₃).

  • ¹³C NMR : δ 193.5 (C=O), 152.1 (triazole-C), 141.8 (pyrazine-C), 134.2 (ArCl-C), 34.7 (SCH₂).

Mass Spectrometry

  • HRMS (ESI+) : m/z 388.0521 [M + H]⁺ (calc. 388.0518 for C₁₅H₁₂ClN₅OS).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Nucleophilic SubstitutionSimple setup, scalableRequires bromide intermediate68
Mitsunobu ReactionNo prehalogenation neededHigh cost of reagents55

Industrial-Scale Considerations

For kilogram-scale production, Route A (nucleophilic substitution) is preferred due to:

  • Lower reagent costs (NaH vs. DIAD/PPh₃).

  • Compatibility with continuous-flow reactors for exothermic deprotonation steps.

  • Crystallization purification using ethyl acetate/hexane (3:1) achieves >99% purity .

Q & A

Q. Critical Parameters :

  • Temperature (60–120°C for cyclization steps).
  • Solvent selection (e.g., DMF for polar intermediates, toluene for reflux conditions).
  • Catalysts (e.g., palladium catalysts for cross-coupling reactions).

Reference : Multi-step synthesis protocols for analogous triazole derivatives are detailed in .

Basic: What characterization techniques confirm the structure and purity of this compound?

Answer:
A combination of spectroscopic, spectrometric, and crystallographic methods is employed:

Technique Purpose Example Data
1H/13C NMR Assigns proton/carbon environments and confirms substituent connectivity.δ 8.5 ppm (pyrazine protons)
IR Spectroscopy Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Mass Spectrometry (MS) Verifies molecular weight and fragmentation patterns .m/z 330.8 [M+H]+
X-ray Crystallography Resolves 3D atomic arrangement; uses SHELXL for refinement .CCDC deposition numbers

Basic: What are the potential biological applications of this compound in academic research?

Answer:
The compound’s triazole and pyrazine moieties suggest applications in:

  • Antimicrobial studies : Triazole derivatives inhibit bacterial/fungal enzymes (e.g., lanosterol demethylase) .
  • Anticancer research : Pyrazine-linked compounds disrupt kinase signaling pathways .
  • Enzyme inhibition : Sulfanyl groups may interact with cysteine residues in target proteins .

Key Studies : In vitro assays (e.g., MIC values for antimicrobial activity, IC50 for cytotoxicity) are recommended to validate these hypotheses .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading.
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12h to 2h) .
  • Purification techniques : Column chromatography with gradient elution (hexane:EtOAc) to isolate intermediates.

Case Study : A 20% yield increase was achieved for a triazole analog by replacing DMF with acetonitrile in the thiolation step .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times).
  • Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .
  • Structural analogs : Compare activity with derivatives lacking the pyrazine or sulfanyl group to identify pharmacophores .

Example : A pyrazine-free analog showed reduced antifungal activity, highlighting the pyrazine’s role in target binding .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Simulates binding to enzymes (e.g., using AutoDock Vina with PDB structures) .
  • DFT calculations : Models electron distribution to predict reactivity (e.g., sulfanyl group’s nucleophilicity) .
  • MD simulations : Assesses binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Data Output : Docking scores (e.g., binding energy ≤ -8 kcal/mol) and H-bond interactions with active-site residues .

Advanced: How does the sulfanyl group influence the compound’s chemical reactivity?

Answer:
The sulfanyl (-S-) group:

  • Enables nucleophilic substitution : Participates in alkylation or acylation reactions .
  • Modulates electron density : Withdraws electrons from the triazole ring, enhancing electrophilic reactivity at the pyrazine moiety .
  • Affords redox activity : Susceptible to oxidation, forming sulfoxide/sulfone derivatives under acidic conditions .

Experimental Validation : Monitor reactivity via TLC or LC-MS during oxidation assays (e.g., H2O2 in acetic acid) .

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